Prazosin Prazosin Prazosin is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. Prazosin's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy.
Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.
Prazosin, also known as minipress or prazosin HCL, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Prazosin is a drug which is used for treatment of hypertension, symptomatic benign prostatic hyperplasia, and severe congestive heart failure. may also be used alone or in combination with β-blockers in the preoperative management of signs and symptoms of pheochromocytoma. . Prazosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prazosin has been detected in multiple biofluids, such as urine and blood. Within the cell, prazosin is primarily located in the membrane (predicted from logP).
Brand Name: Vulcanchem
CAS No.: 19216-56-9
VCID: VC0003693
InChI: InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
SMILES: COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Molecular Formula: C19H21N5O4
Molecular Weight: 383.4 g/mol

Prazosin

CAS No.: 19216-56-9

Inhibitors

VCID: VC0003693

Molecular Formula: C19H21N5O4

Molecular Weight: 383.4 g/mol

Prazosin - 19216-56-9

CAS No. 19216-56-9
Product Name Prazosin
Molecular Formula C19H21N5O4
Molecular Weight 383.4 g/mol
IUPAC Name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone
Standard InChI InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22)
Standard InChIKey IENZQIKPVFGBNW-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Canonical SMILES COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC
Boiling Point 638.366
Melting Point 277-280
279.0 °C
279°C
Physical Description Solid
Description Prazosin is a synthetic piperazine derivative and an alpha-1 adrenergic receptor inhibitor used primarily as an anti-hypertensive. Prazosin's effects are most pronounced in the large resistance vessels (i.e. arterioles) and result in a decrease in total systemic vascular resistance (SVR) without a rebound or reflex tachycardia. To a lesser extent, this agent also decreases the tone of the bladder sphincter, thereby allowing the opening of the bladder into the urethra and thus relieving the urinary conditions associated with benign prostatic hypertrophy.
Prazosin is a nonselective alpha-adrenergic antagonist (alpha-blocker) used in the therapy of hypertension. Prazosin is associated with a low rate of transient serum aminotransferase elevations and has not been clearly linked to clinically apparent acute liver injury.
Prazosin, also known as minipress or prazosin HCL, belongs to the class of organic compounds known as n-arylpiperazines. These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group. Prazosin is a drug which is used for treatment of hypertension, symptomatic benign prostatic hyperplasia, and severe congestive heart failure. may also be used alone or in combination with β-blockers in the preoperative management of signs and symptoms of pheochromocytoma. . Prazosin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Prazosin has been detected in multiple biofluids, such as urine and blood. Within the cell, prazosin is primarily located in the membrane (predicted from logP).
Solubility 1.4 mg/mL
6.93e-01 g/L
Synonyms Furazosin
HCL, Prazosin
Hydrochloride, Prazosin
Minipress
Pratsiol
Prazosin
Prazosin HCL
Prazosin Hydrochloride
Reference [1]. Day HE, et al. Distribution of alpha 1a-, alpha 1b- and alpha 1d-adrenergic receptor mRNA in the rat brain and spinal cord. J Chem Neuroanat. 1997 Jul;13(2):115-39.
[2]. Yu CX, et al. Selective MT(2) melatonin receptor antagonist blocks melatonin-induced antinociception in rats. Neurosci Lett. 2000 Mar 24;282(3):161-4.
PubChem Compound 4893
Last Modified Nov 11 2021
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